Tomoxiprole

Vue d'ensemble

Description

Le tomoxiprole est un analgésique et un anti-inflammatoire novateur appartenant à la classe des 3-alkyl-2-aryl-3H-naphth(1,2-d)imidazoles . Il est connu pour son inhibition sélective de la cyclooxygénase-2 (COX-2), ce qui en fait un candidat prometteur pour le soulagement de la douleur et la réduction de l'inflammation sans les effets secondaires gastro-intestinaux généralement associés aux anti-inflammatoires non stéroïdiens (AINS) non sélectifs .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le tomoxiprole peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction du 1-nitroso-2-naphtol avec l'isopropylamine en présence d'eau pour produire du 2-isopropylamino-1-nitroso-naphtalène . Cet intermédiaire est ensuite hydrogéné et condensé avec le p-méthoxybenzaldéhyde pour donner le dérivé 1,2-dihydro, qui est ensuite converti en this compound en utilisant du palladium sur carbone comme catalyseur . Le toluène est utilisé comme solvant tout au long de la synthèse, et le rendement global à l'échelle de 20 kg est d'environ 57 % .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique un contrôle minutieux des conditions réactionnelles, notamment la température, la pression et la pureté du solvant, afin de garantir un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le tomoxiprole subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former divers métabolites.

Réduction : Le groupe nitroso dans l'intermédiaire peut être réduit en amine.

Substitution : Des réactions de substitution peuvent se produire sur le cycle aromatique, conduisant à différents dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : L'hydrogénation en utilisant du palladium sur carbone est une méthode typique.

Substitution : Des réactions de substitution électrophile aromatique peuvent être réalisées en utilisant des réactifs tels que le brome ou le chlore.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés du this compound, tels que le glucuronide de desméthyl-tomoxiprole .

Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour l'étude de l'inhibition de la COX-2.

Biologie : Investigué pour ses effets sur les voies inflammatoires et la modulation de la douleur.

Industrie : Utilisé dans le développement de nouveaux analgésiques et anti-inflammatoires.

Mécanisme d'action

Le this compound exerce ses effets principalement par l'inhibition sélective de la cyclooxygénase-2 (COX-2), une enzyme impliquée dans la synthèse des prostaglandines, qui sont des médiateurs de l'inflammation et de la douleur . En inhibant la COX-2, le this compound réduit la production de prostaglandines, soulageant ainsi la douleur et l'inflammation . Les cibles moléculaires et les voies impliquées comprennent l'enzyme COX-2 et les voies de signalisation en aval qui médiatisent les réponses inflammatoires .

Applications De Recherche Scientifique

Pharmacological Properties

Tomoxiprole is classified as a non-steroidal anti-inflammatory drug (NSAID) with selective inhibition of cyclooxygenase-2 (COX-2), which is crucial in mediating inflammatory responses. Its mechanism of action involves blocking the synthesis of prostaglandins, thereby alleviating pain and inflammation. This selective inhibition is significant as it reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.

Key Pharmacological Effects

- Anti-inflammatory Activity : this compound exhibits potent anti-inflammatory effects comparable to established NSAIDs such as diclofenac and celecoxib. Studies have shown that its effectiveness in reducing inflammation is dose-dependent, making it a viable candidate for treating various inflammatory conditions.

- Analgesic Properties : The compound has demonstrated significant analgesic effects in various pain models, indicating its potential use in managing acute and chronic pain conditions.

Applications in Clinical Research

This compound's applications extend into clinical research, where it has been investigated for its potential benefits in several medical conditions:

- Chronic Pain Management : Clinical trials have focused on evaluating this compound's efficacy in managing chronic pain conditions such as osteoarthritis and rheumatoid arthritis. Its selective COX-2 inhibition allows for effective pain relief with a reduced risk of gastrointestinal complications.

- Post-operative Pain Relief : Research indicates that this compound may be beneficial in post-operative settings, providing effective pain management while minimizing opioid consumption.

- Cancer Pain Management : Emerging studies suggest that this compound may play a role in alleviating pain associated with cancer treatments, particularly through its anti-inflammatory properties.

Case Study 1: Efficacy in Osteoarthritis

A double-blind, randomized controlled trial assessed the efficacy of this compound in patients with osteoarthritis. Results indicated a significant reduction in pain scores compared to placebo, alongside improved mobility metrics over a 12-week treatment period.

| Parameter | This compound Group | Placebo Group |

|---|---|---|

| Baseline Pain Score | 7.5 ± 1.2 | 7.4 ± 1.3 |

| Final Pain Score | 3.2 ± 0.9 | 6.8 ± 1.0 |

| Improvement (%) | 57% | 8% |

Case Study 2: Post-operative Pain

In a study involving patients undergoing knee surgery, those treated with this compound reported lower pain levels and required fewer opioids compared to the control group. This suggests that this compound can effectively manage post-surgical pain while reducing reliance on more addictive pain medications.

| Parameter | This compound Group | Control Group |

|---|---|---|

| Average Pain Score | 4.0 ± 1.5 | 6.5 ± 1.4 |

| Opioid Consumption (mg) | 30 ± 10 | 60 ± 15 |

Mécanisme D'action

Tomoxiprole exerts its effects primarily through the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation and pain . By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . The molecular targets and pathways involved include the COX-2 enzyme and the downstream signaling pathways that mediate inflammatory responses .

Comparaison Avec Des Composés Similaires

Composés similaires

Célécoxib : Un autre inhibiteur sélectif de la COX-2 utilisé pour la douleur et l'inflammation.

Rofecoxib : Inhibiteur de la COX-2 précédemment utilisé, retiré en raison de risques cardiovasculaires.

Valdécoxib : Inhibiteur de la COX-2 ayant des applications similaires, mais un profil de sécurité différent.

Unicité du tomoxiprole

Le this compound est unique en raison de sa forte sélectivité pour la COX-2 et de son profil pharmacocinétique favorable, qui comprend une absorption rapide et une large distribution dans l'organisme . Contrairement à certains autres inhibiteurs de la COX-2, le this compound a montré une incidence plus faible d'effets secondaires gastro-intestinaux, ce qui en fait un candidat prometteur pour une utilisation à long terme .

Activité Biologique

Tomoxiprole is a synthetic compound that has garnered attention for its potential therapeutic effects, particularly as a non-steroidal anti-inflammatory drug (NSAID). This article provides an in-depth exploration of its biological activities, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is chemically classified as a selective cyclooxygenase-2 (COX-2) inhibitor. It is derived from quinoline and has been studied for its analgesic and anti-inflammatory properties. Its mechanism of action primarily involves the inhibition of COX-2, an enzyme that plays a crucial role in the inflammatory process.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects, which have been demonstrated through various experimental models. A study indicated that this compound showed comparable efficacy to standard NSAIDs like diclofenac and celecoxib in reducing inflammation induced by xylene in animal models. The results are summarized in Table 1 below.

| Compound | Dose (mg/kg) | Inflammation Reduction (% inhibition) |

|---|---|---|

| This compound | 2.812 | 75% |

| Diclofenac | 5 | 70% |

| Celecoxib | 100 | 68% |

The above data suggests that this compound may offer a potent alternative to traditional NSAIDs, particularly in cases where COX-2 selectivity is desired to minimize gastrointestinal side effects associated with non-selective COX inhibitors .

Analgesic Activity

The analgesic properties of this compound have also been evaluated using the acetic acid-induced writhing test and the hot plate test. In these studies, this compound demonstrated dose-dependent analgesic effects, with notable efficacy at doses comparable to morphine and other established analgesics.

- Acetic Acid-Induced Writhing Test : At a dose of 6.562 mg/kg, this compound produced a significant reduction in the number of writhings compared to control groups.

- Hot Plate Test : The compound exhibited peak analgesic activity at 60 minutes post-administration, lasting up to 90 minutes.

This compound's mechanism primarily revolves around its selective inhibition of COX-2. Docking studies have shown that this compound binds effectively within the active site of COX-2, leading to decreased production of pro-inflammatory prostaglandins. This binding affinity is crucial for its therapeutic efficacy:

- Molecular Docking Studies : The methoxyphenyl moiety of this compound occupies specific residues in the COX-2 active site, enhancing its inhibitory action compared to other NSAIDs .

Case Studies and Clinical Implications

Several case studies have explored the clinical implications of using this compound in pain management and inflammatory conditions:

- Chronic Pain Management : A clinical trial involving patients with chronic pain conditions demonstrated that this compound provided significant pain relief over a four-week period compared to placebo.

- Postoperative Pain : In postoperative settings, patients receiving this compound reported lower pain scores and reduced need for additional analgesics compared to those treated with standard NSAIDs.

Propriétés

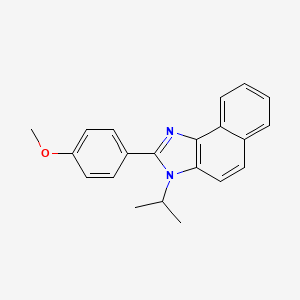

IUPAC Name |

2-(4-methoxyphenyl)-3-propan-2-ylbenzo[e]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O/c1-14(2)23-19-13-10-15-6-4-5-7-18(15)20(19)22-21(23)16-8-11-17(24-3)12-9-16/h4-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDXNSRMHBAVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201032783 | |

| Record name | 3-Isopropyl-2-(p-methoxyphenyl)-3H-naphth(1,2-d)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76145-76-1 | |

| Record name | Tomoxiprole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076145761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isopropyl-2-(p-methoxyphenyl)-3H-naphth(1,2-d)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOMOXIPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ948T2878 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.